molecular formula C20H22N4O3S B2838633 (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide CAS No. 637746-27-1

(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide

Cat. No.: B2838633
CAS No.: 637746-27-1
M. Wt: 398.48
InChI Key: KKRHXKLYDQRWIV-UHFFFAOYSA-N
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Description

(E)-N-(((4-Nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide is a synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure integrates multiple pharmacophoric motifs, including a morpholine-4-carbothioamide group, a 4-nitrobenzyl moiety, and a p-tolyl group, which are commonly associated with diverse biological activities. This compound is of significant research value in the development of new antimicrobial agents. Structurally related morpholine and nitro-aromatic derivatives have been extensively studied for their efficacy against a range of Gram-positive and Gram-negative bacteria . The morpholine ring and thiourea functionality (as seen in the morpholine-4-carbothioamide unit) are known to act as key ligands in coordination chemistry, facilitating the compound's ability to complex with transition metal ions, which can be exploited in the analysis of metals or in creating metal complexes with enhanced biological properties . Furthermore, carbothioamide-based compounds have demonstrated promising anticancer activity in vitro, with mechanisms that may involve interaction with cellular DNA . Researchers investigating structure-activity relationships (SAR) for novel antibacterial and cytotoxic compounds will find this complex molecule a valuable synthetic intermediate or a candidate for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[C-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]carbonimidoyl]morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15-2-6-17(7-3-15)19(22-20(28)23-10-12-27-13-11-23)21-14-16-4-8-18(9-5-16)24(25)26/h2-9H,10-14H2,1H3,(H,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRHXKLYDQRWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NCC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide is a morpholine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring connected to a thioamide group, which is essential for its biological activity. The structural formula can be represented as follows:

C12H15N3O2S\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_2\text{S}

Key structural characteristics include:

  • Morpholine Ring : Provides a unique pharmacophore.
  • Thioamide Group : Implicated in various biological interactions.
  • Nitrobenzyl and p-Tolyl Substituents : Enhance lipophilicity and may influence receptor interactions.

Antimicrobial Activity

Research indicates that derivatives of morpholine-4-carbothioamide exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives range from 0.22 to 0.25 µg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Pathogen MIC (µg/mL) MBC (µg/mL) Activity Type
Staphylococcus aureus0.220.25Bactericidal
Staphylococcus epidermidis0.230.26Bactericidal

The compound also inhibits biofilm formation, which is crucial for treating chronic infections .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has shown activity against various cancer cell lines, with mechanisms potentially involving the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in DNA replication and synthesis .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as DNA gyrase and DHFR, leading to disrupted cellular processes in bacteria and cancer cells.
  • Biofilm Disruption : It interferes with the formation of biofilms, enhancing the efficacy of other antimicrobial agents like Ciprofloxacin .
  • Cytotoxicity : Studies have indicated low cytotoxic effects on human cells, with IC50 values greater than 60 µM, suggesting a favorable safety profile .

Study 1: Antimicrobial Efficacy

In a controlled study, several derivatives of morpholine-4-carbothioamide were synthesized and evaluated for their antimicrobial properties. Among them, the nitrobenzyl derivative exhibited superior activity against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for further development .

Study 2: Anticancer Potential

A comparative analysis of different morpholine derivatives revealed that this compound significantly inhibited the growth of breast cancer cell lines in vitro. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

N-(p-Tolyl)morpholine-4-carbothioamide (3o)
  • Structure: Lacks the 4-nitrobenzylimino group, featuring only a p-tolyl substituent.
  • Synthesis : Yielded 87% as a white solid (m.p. 146–148°C) via column chromatography .
N-Phenylmorpholine-4-carbothioamide
  • Structure : Substituted with a phenyl group instead of p-tolyl or nitrobenzyl.
  • Molecular Data : Molecular formula C₁₁H₁₄N₂OS (mass 222.306) .
  • Key Differences: The simpler phenyl group decreases steric hindrance compared to p-tolyl, possibly enhancing solubility in non-polar solvents.
N-(4-Trifluoromethylphenyl) Derivatives (Compound 11)
  • Structure : Contains trifluoromethyl groups, which are highly electron-withdrawing and lipophilic .
  • Key Differences : The CF₃ group increases metabolic stability and lipophilicity compared to the nitro group, which may influence bioavailability.

Physicochemical Properties

The substituents significantly impact physical properties:

Compound Name Substituents Melting Point (°C) Yield (%) Physical Form
(E)-N-(((4-Nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide 4-Nitrobenzyl, p-tolyl Data not provided N/A N/A
N-(p-Tolyl)morpholine-4-carbothioamide (3o) p-Tolyl 146–148 87 White solid
N-Phenylmorpholine-4-carbothioamide Phenyl Data not provided N/A N/A
N-(4-Trifluoromethylphenyl) derivative (11) 4-Trifluoromethylphenyl N/A N/A N/A
  • Key Observations :
    • The nitro and trifluoromethyl groups increase molecular weight and polarity compared to phenyl or p-tolyl derivatives.
    • Higher melting points (e.g., 146–148°C for 3o) correlate with crystalline solid states, influenced by hydrogen bonding and aromatic stacking .

Reactivity and Functional Group Effects

  • Nitro Group (Target Compound) : Enhances electrophilic reactivity at the benzyl position, facilitating nucleophilic attacks or reductions. This contrasts with the CF₃ group in compound 11, which stabilizes adjacent positions against electrophiles .
  • Thiourea Core: Common to all analogues, enabling metal coordination and hydrogen bonding.

Spectroscopic and Analytical Data

  • Infrared (IR) Spectroscopy : All analogues show characteristic C=S stretches near 1200–1250 cm⁻¹ and N–H stretches around 3300 cm⁻¹ .
  • NMR Spectroscopy : The target compound’s ¹H NMR would display distinct aromatic signals for the nitrobenzyl (δ 8.2–8.4 ppm) and p-tolyl (δ 2.3 ppm for CH₃) groups, differentiating it from analogues like 3o, which lacks nitrobenzyl signals .

Q & A

Q. What are the recommended synthetic strategies for (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 4-nitrobenzaldehyde with p-toluidine to form the imine intermediate.
  • Step 2 : Reaction with morpholine-4-carbothioic acid or its derivatives under controlled temperatures (60–80°C) in anhydrous solvents like THF or DCM .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the (E)-isomer.
    Key challenges include avoiding isomerization during purification and ensuring high yields (>70%) through stoichiometric optimization .

Q. How can spectroscopic techniques validate the structure of this compound?

  • IR Spectroscopy : Confirm the presence of C=S (1050–1250 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assign signals for the morpholine ring (δ 3.6–3.8 ppm for CH₂ groups), nitrobenzyl protons (δ 8.2–8.4 ppm), and p-tolyl methyl (δ 2.3 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₂₀H₂₂N₄O₃S; calculated m/z 398.14) .

Q. What are the recommended storage conditions to maintain compound stability?

Store under inert atmosphere (argon) at –20°C in amber vials to prevent degradation via:

  • Hydrolysis of the thiourea moiety in humid environments.
  • Photodegradation of the nitro group under UV light .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Contradictions in enzyme inhibition or cytotoxicity data may arise from:

  • Purity variations : Use HPLC (≥95% purity) to standardize assays.
  • Assay conditions : Optimize buffer pH (e.g., 7.4 for physiological relevance) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Target specificity : Perform kinase profiling or competitive binding assays to rule off-target effects .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient nitro group as a reactive site) .
  • Molecular Docking : Simulate binding to enzymes like EGFR or HDACs using AutoDock Vina; prioritize derivatives with lower binding energies (ΔG < –8 kcal/mol) .
  • ADMET Prediction : Use SwissADME to optimize logP (2–4) and reduce hepatotoxicity risks .

Q. How can reaction conditions be optimized to suppress byproducts during synthesis?

Common byproducts (e.g., Z-isomer or oxidized thiols) are minimized by:

  • Temperature control : Maintain <80°C to prevent thiourea decomposition.
  • Catalyst screening : Test Pd/C or FeCl₃ to enhance regioselectivity .
  • Solvent selection : Use DMF for polar intermediates or toluene for imine formation .

Q. What strategies validate the compound’s mechanism of action in cellular pathways?

  • Gene Knockdown : Use siRNA targeting hypothesized pathways (e.g., MAPK/ERK) to confirm dependency.
  • Metabolic Profiling : LC-MS-based metabolomics to identify altered metabolites (e.g., ATP depletion in cancer cells) .
  • Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., p-Akt, p-STAT3) post-treatment .

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